molecular formula C13H19Cl2NO B1426324 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-09-9

2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426324
CAS No.: 1220019-09-9
M. Wt: 276.2 g/mol
InChI Key: GBIBTNSWOLEDLV-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Formation of 2-(2-Chlorophenoxy)ethyl bromide: This intermediate is prepared by reacting 2-chlorophenol with ethylene dibromide in the presence of a base such as potassium carbonate.

    N-Alkylation of Piperidine: The 2-(2-Chlorophenoxy)ethyl bromide is then reacted with piperidine in the presence of a base like sodium hydride or potassium carbonate to form 2-[2-(2-Chlorophenoxy)ethyl]piperidine.

    Formation of Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Oxidation: Piperidinone derivatives.

    Reduction: Reduced piperidine derivatives.

    Hydrolysis: Phenol and piperidine derivatives.

Scientific Research Applications

2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIBTNSWOLEDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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